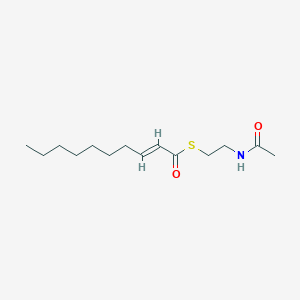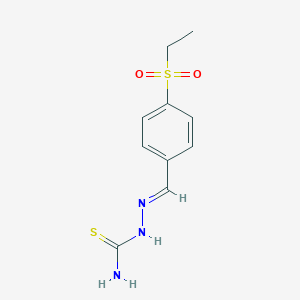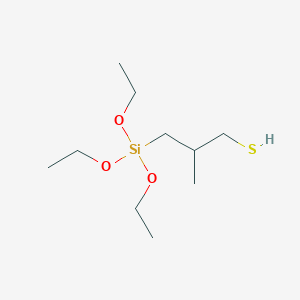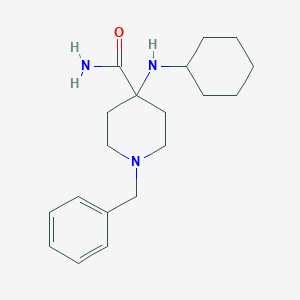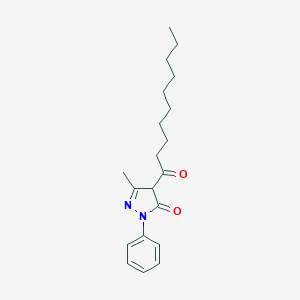
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as DMPP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP is a pyrazolone derivative that has a variety of applications in both biochemistry and physiology. In
Wirkmechanismus
DMPP acts as an agonist of nAChRs, binding to the receptor and causing it to open. This leads to an influx of cations into the cell, which can cause depolarization. DMPP has also been shown to have allosteric effects on other receptors, such as the GABA-A receptor, which can modulate its activity.
Biochemische Und Physiologische Effekte
DMPP has a variety of biochemical and physiological effects. Its primary effect is on the nAChR, where it acts as a potent agonist. This can lead to depolarization and the release of neurotransmitters. DMPP has also been shown to have anxiolytic effects through its modulation of the GABA-A receptor. Additionally, DMPP has been shown to have anticonvulsant effects, as well as effects on blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMPP in lab experiments is its potency and selectivity for nAChRs. This allows for the identification and characterization of these receptors. Additionally, DMPP has a long half-life, which can make it easier to study its effects over a longer period of time. However, one of the limitations of DMPP is its potential toxicity. DMPP has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are a number of future directions for research on DMPP. One area of interest is in the development of new compounds that are more selective for specific nAChR subtypes. Additionally, there is interest in the use of DMPP in the development of new drugs for the treatment of conditions such as anxiety and epilepsy. Finally, there is interest in the use of DMPP in the development of new imaging techniques for the study of nAChRs in vivo.
Conclusion:
In conclusion, DMPP is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP is a potent agonist of nAChRs, and its use has allowed for the identification and characterization of these receptors. DMPP has also been shown to have anxiolytic effects through its modulation of the GABA-A receptor, as well as anticonvulsant effects and effects on blood pressure and heart rate. While there are some limitations to the use of DMPP in lab experiments, its unique properties make it a valuable tool for scientific research.
Synthesemethoden
DMPP is synthesized by reacting 4-decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with a suitable reagent. One of the most commonly used methods for synthesizing DMPP is through the reaction of 4-decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with hydrazine hydrate in the presence of a catalyst. This method has been shown to produce high yields of DMPP with good purity.
Wissenschaftliche Forschungsanwendungen
DMPP has been widely used in scientific research for its unique properties. One of the most significant applications of DMPP is in the study of nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs, and its use has allowed for the identification and characterization of these receptors. DMPP has also been used in the study of other receptors, such as the GABA-A receptor, and has been shown to have anxiolytic effects.
Eigenschaften
CAS-Nummer |
18199-28-5 |
|---|---|
Produktname |
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-decanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H28N2O2/c1-3-4-5-6-7-8-12-15-18(23)19-16(2)21-22(20(19)24)17-13-10-9-11-14-17/h9-11,13-14,19H,3-8,12,15H2,1-2H3 |
InChI-Schlüssel |
ZFUHYMJRSYQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
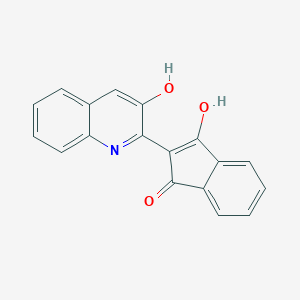

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)


